molecular formula C7H6F2O2 B126357 3,4-Difluoro-2-methoxyphenol CAS No. 158626-90-5

3,4-Difluoro-2-methoxyphenol

Cat. No. B126357
CAS RN: 158626-90-5
M. Wt: 160.12 g/mol
InChI Key: DRAJNEGYKGRZLU-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .


Synthesis Analysis

The synthesis of phenol derivatives, including this compound, has been a subject of research due to their potential as building blocks for bioactive natural products and conducting polymers . Various innovative synthetic methods have been developed over the years .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C7H6F2O2 . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.12 . More specific physical and chemical properties would require experimental data or computational predictions.

Scientific Research Applications

Synthesis of Liquid Crystals

3,4-Difluoro-2-methoxyphenol has been employed in the synthesis of laterally methoxy ester liquid crystals. These compounds were synthesized by esterification, and their phase transition temperatures were measured, indicating potential applications in liquid crystal displays (LCDs) and other optical devices (Yang Zeng-jia, 2008).

Chemical Property Studies

The compound has also been a subject of study in understanding the effects of substituents on methoxyphenols and dimethoxybenzenes. Such research is crucial in the development of antioxidants and biologically active molecules, highlighting its significance in pharmaceutical and biochemical research (M. Varfolomeev et al., 2010).

Development of Fluorescent pH Probes

Moreover, derivatives of this compound have been used to develop BODIPY-based fluorescent pH probes. These compounds exhibit a fluorescent enhancement upon increasing the acidity of the solution, suggesting their utility in bioimaging and analytical chemistry to monitor pH changes in various environments (Mukulesh Baruah et al., 2005).

Enzymatic Synthesis of Photoconductive Materials

The compound has been synthesized using horseradish peroxidase as a biocatalyst, indicating a mild and eco-friendly approach to producing polymeric materials with potential uses in photoelectronic devices. This innovative method highlights the versatility of this compound in the synthesis of new materials (Pedro Zaragoza-Gasca et al., 2011).

Future Directions

Phenol derivatives, including 3,4-Difluoro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research will likely continue to explore their synthesis, properties, and potential applications.

properties

IUPAC Name

3,4-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAJNEGYKGRZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the role of 3,4-Difluoro-2-methoxyphenol in liquid crystal synthesis, and how is its structure confirmed?

A: this compound serves as a crucial building block in the synthesis of liquid crystal compounds. [] It acts as a precursor that undergoes esterification reactions to form the desired ester liquid crystals. The successful synthesis of this compound itself is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS). [] These methods provide evidence for the presence of specific functional groups and the overall structure of the synthesized compound.

Q2: Can you elaborate on the significance of synthesizing liquid crystals from compounds like this compound?

A: Liquid crystals are a unique state of matter exhibiting properties of both liquids and solids. They are highly sensitive to changes in temperature and electric fields, making them ideal for applications in displays (LCDs). [] By synthesizing new liquid crystals with varying structures, like those derived from this compound, researchers aim to fine-tune their properties. This includes manipulating their phase transition temperatures, which are crucial for optimizing the performance of liquid crystal displays and exploring new applications in material science. []

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